(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride
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Overview
Description
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride typically involves the reaction of (S)-2-(Piperazin-2-yl)acetonitrile with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and cost-effectiveness, ensuring that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the piperazine ring.
Scientific Research Applications
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(Piperazin-2-yl)acetonitrile dihydrochloride: The enantiomer of the compound with different stereochemistry.
N-(2-Cyanoethyl)piperazine: A similar compound with a cyanoethyl group attached to the piperazine ring.
1-(2-Cyanoethyl)piperazine: Another derivative with a cyanoethyl group at a different position on the piperazine ring.
Uniqueness
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(2S)-piperazin-2-yl]acetonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1,3-5H2;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCNTTLRKUTDRD-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)CC#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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